sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate
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Overview
Description
sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate is a complex organic compound with the molecular formula C45H57N2O8S2.Na and a molecular weight of 841.073 This compound is known for its unique chemical structure, which includes multiple functional groups such as acetoxy, sulfobutyl, and indatricarbocyanine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate involves several steps, starting with the preparation of the core indatricarbocyanine structure This is typically achieved through a series of condensation reactions involving aromatic aldehydes and aminesThe final product is obtained by neutralizing the intermediate with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: The compound is employed in cell imaging and tracking studies due to its strong fluorescence properties.
Industry: The compound is used in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate is primarily based on its ability to interact with biological molecules through non-covalent interactions. The compound’s fluorescence properties allow it to bind to specific molecular targets, enabling visualization and tracking. The molecular pathways involved include interactions with proteins, nucleic acids, and cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Indocyanine Green (ICG): A widely used fluorescent dye with similar applications in medical imaging.
Cyanine Dyes: A class of synthetic dyes with similar structures and fluorescence properties.
Rhodamine B: Another fluorescent dye used in various analytical and imaging techniques.
Uniqueness
sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate stands out due to its unique combination of functional groups, which confer specific chemical and physical properties. Its high fluorescence intensity, stability, and ability to undergo various chemical modifications make it a valuable tool in scientific research .
Properties
IUPAC Name |
sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H58N2O8S2.Na/c1-32(48)55-35(24-27-41-45(4,5)43-37-20-10-7-17-34(37)23-26-39(43)47(41)29-13-15-31-57(52,53)54)18-8-11-21-40-44(2,3)42-36-19-9-6-16-33(36)22-25-38(42)46(40)28-12-14-30-56(49,50)51;/h6-11,16-21,24,27,38-39,42-43H,12-15,22-23,25-26,28-31H2,1-5H3,(H-,49,50,51,52,53,54);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWJUZCKZHIDRC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=CC=CC=C1C(C2C(N1CCCCS(=O)(=O)[O-])CCC3=CC=CC=C23)(C)C)C=CC4=[N+](C5CCC6=CC=CC=C6C5C4(C)C)CCCCS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/C(=C\C=C\C=C\1/C(C2C(N1CCCCS(=O)(=O)[O-])CCC3=CC=CC=C23)(C)C)/C=C/C4=[N+](C5CCC6=CC=CC=C6C5C4(C)C)CCCCS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57N2NaO8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
841.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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